molecular formula C14H16Cl2N4O3 B1677081 Obidoxime chloride CAS No. 114-90-9

Obidoxime chloride

Cat. No.: B1677081
CAS No.: 114-90-9
M. Wt: 359.2 g/mol
InChI Key: ZIFJVJZWVSPZLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Obidoxime chloride primarily targets the enzyme acetylcholinesterase (AChE) . AChE is an enzyme that removes acetylcholine from the synapse after it creates the required stimulation on the next nerve cell . Organophosphates, such as nerve gases, are well-known inhibitors of AChE .

Mode of Action

This compound, as a member of the oxime family, is known for its ability to reverse the binding of organophosphorus compounds to AChE . Organophosphates inhibit AChE by binding to a specific place on the enzyme and prevent it from functioning normally . Oximes like obidoxime have a greater affinity for the organic phosphate residue than the enzyme itself . They remove the phosphate group, restore the OH to serine, and turn nitrogen from histidine back into its R3N form (tertiary nitrogen) . This results in full enzyme recovery .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. By reactivating AChE, this compound allows for the normal breakdown of acetylcholine in the synapse, thereby restoring normal nerve cell stimulation .

Pharmacokinetics

It’s known that the compound is excreted via the renal route .

Result of Action

The result of this compound’s action is the restoration of normal nerve cell stimulation. By reversing the binding of organophosphorus compounds to AChE, this compound allows for the normal breakdown of acetylcholine in the synapse . This prevents multiple stimulations, which can lead to muscle contractions and paralysis .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been noted that the compound is stored by the Israel Defense Forces in depots without a controlled environment, thus exposed to high and fluctuating temperatures . .

Biochemical Analysis

Biochemical Properties

Obidoxime chloride interacts with the enzyme acetylcholinesterase (AChE). AChE is an enzyme that removes acetylcholine from the synapse after it creates the required stimulation on the next nerve cell . Organophosphates, such as nerve gases, are well-known inhibitors of AChE . They bind to a specific place on the enzyme and prevent it from functioning normally . This compound is used to restore enzyme functionality. It has a greater affinity for the organic phosphate residue than the enzyme and removes the phosphate group, restoring the OH to serine and turning nitrogen from histidine back into its R 3 N form (tertiary nitrogen) .

Cellular Effects

This compound influences cell function by reversing the inhibition of AChE caused by organophosphates . This results in the removal of acetylcholine from the synapse, preventing multiple stimulations, which can lead to muscle contractions and paralysis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with AChE. It binds to the organic phosphate residue that inhibits AChE with a greater affinity than the enzyme itself . It then removes the phosphate group, restores the OH to serine, and turns nitrogen from histidine back into its R 3 N form . This results in full enzyme recovery .

Temporal Effects in Laboratory Settings

It is known that this compound is more potent than pralidoxime .

Dosage Effects in Animal Models

It is known that this compound is more potent than pralidoxime .

Metabolic Pathways

It is known that this compound is excreted via urine .

Transport and Distribution

It is known that this compound is poorly absorbed after oral administration and is therefore given parenterally .

Subcellular Localization

It is known that this compound is poorly absorbed after oral administration and is therefore given parenterally .

Preparation Methods

Synthetic Routes and Reaction Conditions: The classical method for synthesizing oximes, including obidoxime chloride, involves the reaction of hydroxylamine with aldehydes or ketones . For this compound, the specific synthetic route involves the reaction of pyridine-4-carbaldehyde with hydroxylamine hydrochloride, followed by the formation of the oxime derivative . The reaction conditions typically include an aqueous medium and a controlled pH to facilitate the formation of the oxime.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Obidoxime chloride primarily undergoes nucleophilic substitution reactions due to the presence of the oxime functional group. It can also participate in redox reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with alkyl halides can yield alkylated oxime derivatives .

Scientific Research Applications

Properties

CAS No.

114-90-9

Molecular Formula

C14H16Cl2N4O3

Molecular Weight

359.2 g/mol

IUPAC Name

N-[[1-[[4-(hydroxyiminomethyl)pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride

InChI

InChI=1S/C14H14N4O3.2ClH/c19-15-9-13-1-5-17(6-2-13)11-21-12-18-7-3-14(4-8-18)10-16-20;;/h1-10H,11-12H2;2*1H

InChI Key

ZIFJVJZWVSPZLE-UHFFFAOYSA-N

Isomeric SMILES

C1=C[N+](=CC=C1/C=N\O)COC[N+]2=CC=C(C=C2)/C=N\O.[Cl-].[Cl-]

SMILES

CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O

Canonical SMILES

C1=C[N+](=CC=C1C=NO)COC[N+]2=CC=C(C=C2)C=NO.[Cl-].[Cl-]

Appearance

Solid powder

Color/Form

Light yellow powder
Yellow to tan powde

melting_point

Gradually decomp above 160 °C without melting by 250 °C

1400-61-9

Pictograms

Acute Toxic; Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

Solutions and aqueous suspensions begin to lose activity soon after preparation. Aqueous suspensions are stable for 10 minutes on heating to 100 °C at pH 7;  also stable in moderately alkaline media, but labile at pH 9 and pH 2. Heat, light, and oxygen accelerate decomposition.
Affected by air and moisture
The substance is amphoteric, but aqueous and alkaline solutions are unstable. Nystatin shows optimum stability in phosphate - citrate buffers at pH 5.7. If kept refrigerated, the pure substance can be stored for several months without loss of activity.
Nystatin deteriorates on exposure to heat, light, moisture, or air.

solubility

Mg/ml at about 28 °C: methanol 11.2, ethanol 1.2, chloroform 0.48, carbon tetrachloride 1.23, benzene 0.28, toluene 0.285, acetone 0.390, ethyl acetate 0.75, ethylene glycol 8.75
Insol in ether
In water, 3.60X10+2 mg/L at 24 °C

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Fungicidin
Mycostatin
Nilstat
Nystatin
Nystatin A1
Nystatin A2
Nystatin A3
Nystatin G
Stamicin
Stamycin

vapor_pressure

8.7X10-7 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Obidoxime chloride
Reactant of Route 2
Obidoxime chloride
Reactant of Route 3
Obidoxime chloride
Reactant of Route 4
Obidoxime chloride
Reactant of Route 5
Obidoxime chloride
Reactant of Route 6
Obidoxime chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.